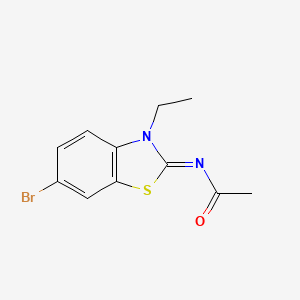

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is a chemical compound . It is also known as BREB. The molecular formula is C20H20BrN3O3S2 .

Synthesis Analysis

The synthesis of benzothiazole compounds, which N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is a part of, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is characterized by a benzothiazole ring system . The benzothiazole ring system is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles, including N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide, can be synthesized through various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The molecular weight of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide is 405.31. The average mass is 494.425 Da and the monoisotopic mass is 493.012939 Da .Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide derivatives have been studied for their potential in antitumor applications. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed significant anticancer activity against various human tumor cell lines, including lung, ovarian, and melanoma cancer cells. The synthesis process involved the use of 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, highlighting the importance of the N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide structure in cancer research (Yurttaş, Tay, & Demirayak, 2015).

2. Antimicrobial Activity

Compounds derived from N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide have demonstrated notable antimicrobial properties. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and fungi. The antimicrobial activity of these compounds suggests their potential in developing new treatments for infectious diseases (Mokhtari & Pourabdollah, 2013).

3. Spectroscopic and Quantum Studies

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide analogs have been the subject of spectroscopic and quantum mechanical studies. These studies provide valuable insights into the electronic properties and potential applications in areas such as dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities. The research indicates the compound's utility in the development of advanced materials and photovoltaic technologies (Mary et al., 2020).

Safety And Hazards

The safety data sheet for 6-Bromo-1,3-benzothiazole indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPYZXNJSPTWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)